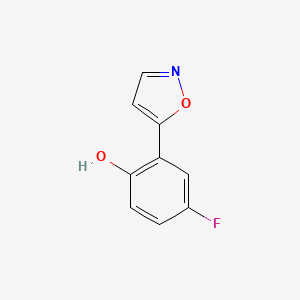

4-Fluoro-2-(5-isoxazolyl)phenol

Descripción general

Descripción

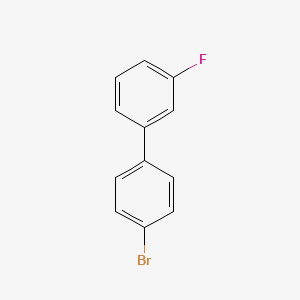

The compound of interest, 4-Fluoro-2-(5-isoxazolyl)phenol, is a fluorinated aromatic compound that incorporates an isoxazole ring. This structure is significant in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The presence of the fluorine atom and the isoxazole ring suggests that this compound could exhibit unique chemical and physical properties, making it a subject of interest for various synthetic applications .

Synthesis Analysis

The synthesis of related fluorinated isoxazole compounds has been explored through organocatalytic asymmetric one-pot sequential conjugate addition/dearomative fluorination. This method involves the transformation of isoxazol-5(4H)-ones with nitroolefins and N-fluorobenzenesulfonimide (NFSI), using a bifunctional chiral tertiary amino-thiourea catalyst. The process yields chiral fluorinated isoxazol-5(4H)-ones with high enantio- and diastereoselectivities, indicating the potential for synthesizing 4-Fluoro-2-(5-isoxazolyl)phenol with similar methods .

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Fluoro-2-(5-isoxazolyl)phenol has been studied through single-crystal X-ray structures. These studies have revealed that the presence of a fluorine atom at the 2-position of the phenol ring can lead to the formation of an intramolecular H···F hydrogen bond, resulting in a stable, coplanar conformation. This structural feature is crucial for understanding the molecular geometry and potential reactivity of 4-Fluoro-2-(5-isoxazolyl)phenol .

Chemical Reactions Analysis

Although specific reactions of 4-Fluoro-2-(5-isoxazolyl)phenol are not detailed in the provided papers, the general reactivity of fluorophenols can be inferred. Fluorophenols are known to form hydrogen-bonded complexes with various partners, and their reactivity can be significantly influenced by the position of the fluorine atom. The formation of such complexes can lead to different phases, such as liquid-crystalline states, which are dependent on the molecular structure of the fluorophenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to 4-Fluoro-2-(5-isoxazolyl)phenol can be deduced from the behavior of 3,5-Bis(4-fluorobenzoyl)phenol. This compound, when polycondensed, results in low molecular weight polymers with a tendency for cyclization. The presence of fluorine atoms is known to influence the physical properties, such as liquid crystallinity and thermal stability. These findings suggest that 4-Fluoro-2-(5-isoxazolyl)phenol may also exhibit unique physical properties, potentially useful in the development of new materials .

Aplicaciones Científicas De Investigación

Anaerobic Transformation in Environmental Chemistry : A study demonstrated that isomeric fluorophenols, such as 4-Fluoro-2-(5-isoxazolyl)phenol, could be transformed into fluorobenzoic acids under anaerobic conditions. This transformation is significant in understanding the environmental chemistry of fluorinated compounds (Genthner, Townsend, & Chapman, 1989).

Antitumor Activity : Another study focused on the synthesis of isoxazolyl- and isothiazolylcarbamides, which includes compounds like 4-Fluoro-2-(5-isoxazolyl)phenol. These compounds showed high antitumor activity, indicating their potential in cancer treatment (Potkin et al., 2014).

Fluorescence Sensing Properties : Research on calix[4]arenes containing fluorophores, which could include derivatives of 4-Fluoro-2-(5-isoxazolyl)phenol, revealed that these compounds have potential applications in fluorescence sensing, particularly in detecting cations like sodium (Morakot et al., 2005).

Synthesis and Insecticidal Activity : A study described the synthesis of 1,3,4‐Oxadiazole derivatives containing phenoxyfluorophenyl groups, including 4-Fluoro-2-(5-isoxazolyl)phenol. These compounds exhibited low insecticidal activity against certain crop pests, highlighting their potential use in agriculture (Mohan et al., 2004).

Medical Imaging and Spectroscopy : In the field of medical imaging, fluorinated compounds like 4-Fluoro-2-(5-isoxazolyl)phenol have been utilized in nuclear magnetic resonance spectroscopy for identifying corrinoid-protein interactions, which is crucial in understanding various biological processes (Stupperich, Eisinger, Kerssebaum, & Nexo, 1993).

Pharmaceutical Research : Studies have also explored the use of 4-Fluoro-2-(5-isoxazolyl)phenol in synthesizing novel compounds with potential pharmaceutical applications. For instance, its derivatives have shown promising antibacterial and antitubercular activities (Shingare et al., 2018).

Chemical Analysis and Sensing : The compound has been used in the synthesis of chemical reagents for metal complex analysis, demonstrating its utility in analytical chemistry (Johnson & Florence, 1975).

Safety and Hazards

- Skin Irritation : 4-Fluoro-2-(5-isoxazolyl)phenol may cause skin irritation. After handling, it is advisable to thoroughly wash the skin .

- Eye Irritation : Exposure to this compound can lead to strong eye irritation. In case of eye contact, rinse with water for several minutes and seek medical attention if irritation persists .

Propiedades

IUPAC Name |

4-fluoro-2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKVPJVBXXTBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC=NO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(5-isoxazolyl)phenol | |

CAS RN |

288401-62-7 | |

| Record name | 4-Fluoro-2-(5-isoxazolyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.